molecular formula C19H18N2O B11469850 (3E)-4-[(2-phenyl-1H-indol-4-yl)amino]pent-3-en-2-one

(3E)-4-[(2-phenyl-1H-indol-4-yl)amino]pent-3-en-2-one

Cat. No.: B11469850
M. Wt: 290.4 g/mol
InChI Key: LTVYGZNXXTUWQT-ACCUITESSA-N
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Description

(3E)-4-[(2-phenyl-1H-indol-4-yl)amino]pent-3-en-2-one is an organic compound that features an indole moiety linked to a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[(2-phenyl-1H-indol-4-yl)amino]pent-3-en-2-one typically involves the condensation of 2-phenyl-1H-indole-4-amine with a suitable pentenone derivative under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-[(2-phenyl-1H-indol-4-yl)amino]pent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(3E)-4-[(2-phenyl-1H-indol-4-yl)amino]pent-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-4-[(2-phenyl-1H-indol-4-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites, modulating the activity of the target proteins and affecting cellular pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar enone structure but different functional groups.

    Acetylacetone: Another compound with a similar enone structure, commonly used in coordination chemistry.

    Diketene: A reactive intermediate with a similar enone structure, used in the synthesis of various organic compounds.

Uniqueness

(3E)-4-[(2-phenyl-1H-indol-4-yl)amino]pent-3-en-2-one is unique due to the presence of the indole moiety, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

(E)-4-[(2-phenyl-1H-indol-4-yl)amino]pent-3-en-2-one

InChI

InChI=1S/C19H18N2O/c1-13(11-14(2)22)20-17-9-6-10-18-16(17)12-19(21-18)15-7-4-3-5-8-15/h3-12,20-21H,1-2H3/b13-11+

InChI Key

LTVYGZNXXTUWQT-ACCUITESSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/NC1=CC=CC2=C1C=C(N2)C3=CC=CC=C3

Canonical SMILES

CC(=CC(=O)C)NC1=CC=CC2=C1C=C(N2)C3=CC=CC=C3

Origin of Product

United States

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